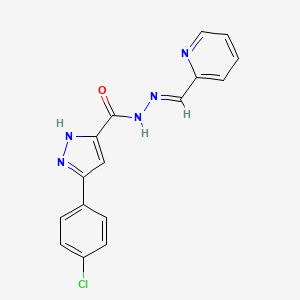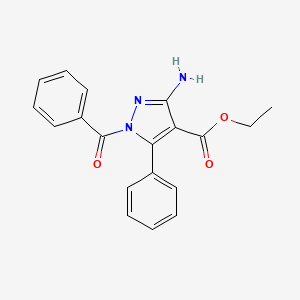
3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , often involves the reaction of carbohydrazides with various aldehydes or ketones in the presence of catalysts. These reactions can lead to the formation of a wide range of heterocyclic derivatives, showcasing diverse reactivity patterns based on the specific reactants and conditions employed (Aly et al., 2019).
Molecular Structure Analysis
Vibrational spectroscopic investigations, along with molecular dynamic simulations, provide deep insights into the molecular structure of pyrazole derivatives. Such studies reveal the optimized molecular geometry, electronic structure, and various physical properties, contributing to a comprehensive understanding of the compound's behavior at the molecular level (Pillai et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is characterized by their participation in numerous reactions, leading to the synthesis of various heterocyclic compounds. These reactions are often influenced by the compound’s structure, showcasing a range of behaviors from nucleophilic substitutions to electrophilic additions. Such diversity underscores the versatility of pyrazole derivatives in chemical synthesis (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including "3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide", can be elucidated through detailed spectroscopic and structural analyses. These investigations reveal critical aspects such as solvation energies, molecular geometries, and vibrational frequencies, which are essential for understanding the compound's behavior in various environments (Sivakumar et al., 2021).
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Investigations and Molecular Docking Studies
Pyrazole derivatives, including structures similar to "3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide," have been extensively studied for their industrial and biological significance. Research involving vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies reveal these compounds' potential as inhibitors, highlighting their importance in the design of new therapeutic agents. The study conducted by Pillai et al. (2017) on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide demonstrates the compound's potential nonlinear optical (NLO) properties and its inhibition potential against CDK2, underscoring its relevance in medical research and application in material science (Pillai et al., 2017).
Synthesis and Biological Activities
Derivatives of pyrazole have been synthesized and evaluated for their antiviral, antimicrobial, and cytotoxic activities. Dawood et al. (2011) conducted a study on the synthesis and biological activities of new pyrazole- and isoxazole-based heterocycles, showing promising results in combating Herpes simplex type-1 (HSV-1) and other microbial strains. This research signifies the compound's versatility and its potential use in developing new antiviral and antimicrobial agents (Dawood et al., 2011).
Antimicrobial and Antitubercular Activity
Further studies on pyrazole derivatives, such as those by Prathap et al. (2014) and Ningaiah et al. (2014), have focused on their synthesis and evaluation for antimicrobial and antitubercular activities. These studies underscore the compound's efficacy against a range of bacterial and fungal species, including Mycobacterium tuberculosis, providing a basis for the development of new therapeutic agents for treating infectious diseases (Prathap et al., 2014), (Ningaiah et al., 2014).
Corrosion Protection Behavior
The application of pyrazole derivatives extends into the field of corrosion science, where compounds such as carbohydrazide-pyrazole have been investigated for their protective behavior on metals in corrosive environments. Paul et al. (2020) explored the efficiency of these compounds in inhibiting corrosion on mild steel, demonstrating their potential industrial application in extending the life of metal structures and components (Paul et al., 2020).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-12-6-4-11(5-7-12)14-9-15(21-20-14)16(23)22-19-10-13-3-1-2-8-18-13/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNRTLFLUPZWRF-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)
![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)
![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)
![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)
![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)